molecular formula C23H19NO4 B13149933 1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione CAS No. 55296-99-6

1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione

Cat. No.: B13149933
CAS No.: 55296-99-6
M. Wt: 373.4 g/mol
InChI Key: INGOBRUMUDFUFR-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry

Preparation Methods

The synthesis of 1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with anthraquinone as the core structure.

    Substitution Reactions:

    Phenylpropoxy Group Addition: The phenylpropoxy group is introduced via etherification, where phenylpropyl alcohol reacts with the hydroxylated anthraquinone under acidic or basic conditions.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization.

    Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions.

    Major Products: The major products depend on the specific reactions but often include various substituted anthraquinones and hydroquinones.

Scientific Research Applications

1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione involves its ability to interact with various molecular targets:

Comparison with Similar Compounds

1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives:

The unique combination of functional groups in this compound provides distinct chemical properties and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

55296-99-6

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione

InChI

InChI=1S/C23H19NO4/c24-21-18(28-12-6-9-14-7-2-1-3-8-14)13-17(25)19-20(21)23(27)16-11-5-4-10-15(16)22(19)26/h1-5,7-8,10-11,13,25H,6,9,12,24H2

InChI Key

INGOBRUMUDFUFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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